
N-Fmoc-3-fluorobenzyl-glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-3-fluorobenzyl-glycine is a compound that belongs to the class of Fmoc-protected amino acids. The Fmoc group, or fluorenylmethyloxycarbonyl group, is commonly used in organic synthesis as a protecting group for amines. This compound is particularly significant in the field of peptide synthesis, where it serves as a building block for the construction of more complex molecules.
Preparation Methods
The synthesis of N-Fmoc-3-fluorobenzyl-glycine typically involves the protection of the amino group of glycine with the Fmoc group. One common method is the reaction of glycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in a solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with glycine to form the protected amino acid . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-Fmoc-3-fluorobenzyl-glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions. Common reagents used in these reactions include bases like piperidine for deprotection, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-Fmoc-3-fluorobenzyl-glycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is employed in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: It is used in the design and synthesis of therapeutic peptides and other bioactive molecules.
Industry: The compound finds applications in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of N-Fmoc-3-fluorobenzyl-glycine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group, which can then participate in further reactions .
Comparison with Similar Compounds
N-Fmoc-3-fluorobenzyl-glycine can be compared with other Fmoc-protected amino acids such as N-Fmoc-glycine and N-Fmoc-phenylalanine. While all these compounds serve as building blocks in peptide synthesis, this compound is unique due to the presence of the fluorine atom on the benzyl group. This fluorine atom can influence the compound’s reactivity and the properties of the resulting peptides .
Similar compounds include:
- N-Fmoc-glycine
- N-Fmoc-phenylalanine
- N-Fmoc-alanine
These compounds share the Fmoc protecting group but differ in the side chains attached to the amino acid backbone, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[(3-fluorophenyl)methyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4/c25-17-7-5-6-16(12-17)13-26(14-23(27)28)24(29)30-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22H,13-15H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDIDFBLYPFWRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CC(=CC=C4)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
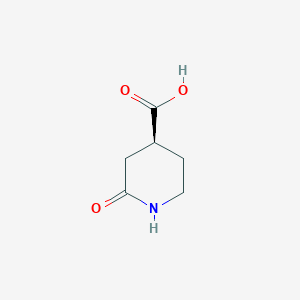
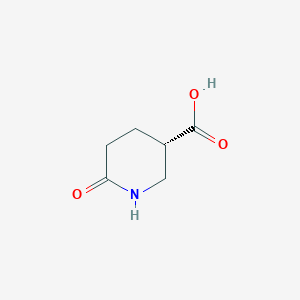
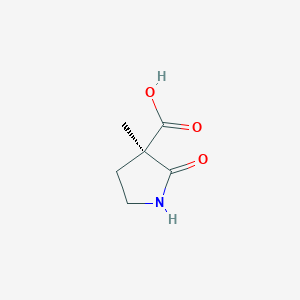
![(6S)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine](/img/structure/B8059202.png)
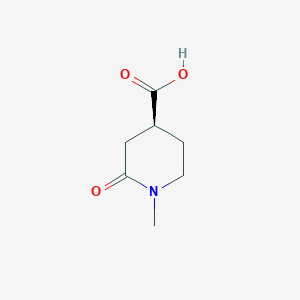




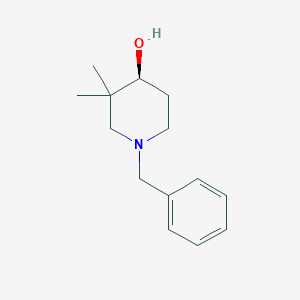
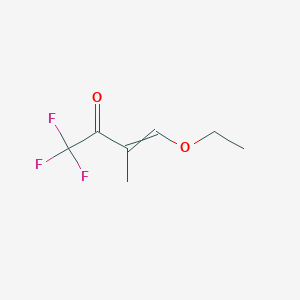

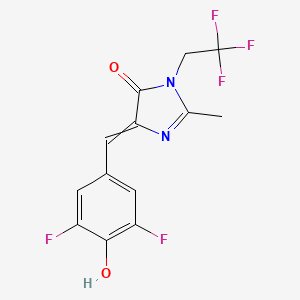
![(2R)-2-amino-3-(1H-indol-3-yl)-N-[(E)-quinoxalin-6-ylmethylideneamino]propanamide;dihydrochloride](/img/structure/B8059261.png)
